molecular formula C22H23NO4 B12513145 (3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid

(3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacid

Cat. No.: B12513145
M. Wt: 365.4 g/mol
InChI Key: GKIBRNYPIZYRPI-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluorenylmethoxycarbonyl group, and an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid typically involves multiple steps, starting with the preparation of the cyclopropyl group and the fluorenylmethoxycarbonyl group. The amino acid backbone is then introduced through a series of reactions that include protection and deprotection steps to ensure the correct functional groups are available for subsequent reactions.

    Cyclopropyl Group Synthesis: The cyclopropyl group can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Fluorenylmethoxycarbonyl Group Introduction: The fluorenylmethoxycarbonyl group is typically introduced through a reaction with fluorenylmethoxycarbonyl chloride and an appropriate amine.

    Amino Acid Backbone Formation: The amino acid backbone is formed through a series of reactions that include the protection of the amino group, coupling with the cyclopropyl and fluorenylmethoxycarbonyl groups, and subsequent deprotection steps.

Industrial Production Methods

Industrial production of (3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in the formation of new functionalized derivatives.

Scientific Research Applications

(3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3R)-4-cyclopropyl-3-aminobutanoic acid: Lacks the fluorenylmethoxycarbonyl group.

    (3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid: Has a longer carbon chain in the amino acid backbone.

    (3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid: Has a shorter carbon chain in the amino acid backbone.

Uniqueness

(3R)-4-cyclopropyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group and the fluorenylmethoxycarbonyl group, along with the specific configuration of the amino acid backbone, makes this compound particularly interesting for various research applications.

Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

(3R)-4-cyclopropyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C22H23NO4/c24-21(25)12-15(11-14-9-10-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20H,9-13H2,(H,23,26)(H,24,25)/t15-/m1/s1

InChI Key

GKIBRNYPIZYRPI-OAHLLOKOSA-N

Isomeric SMILES

C1CC1C[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CC1CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.